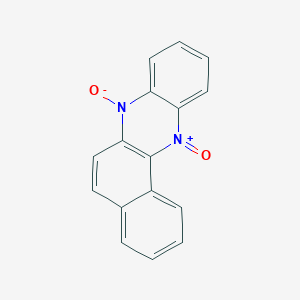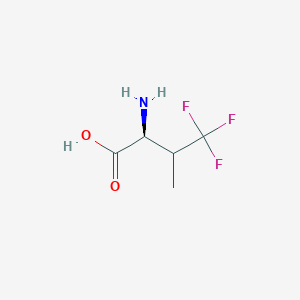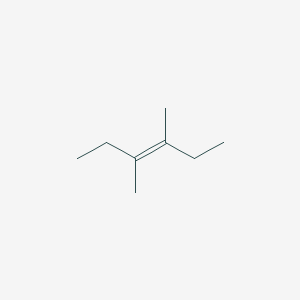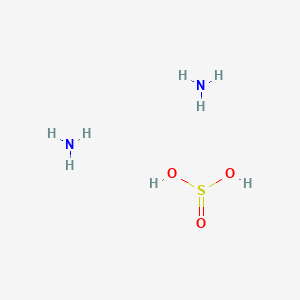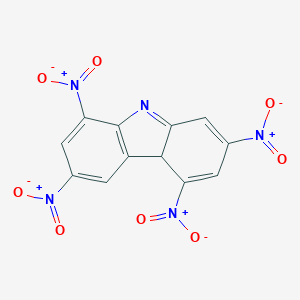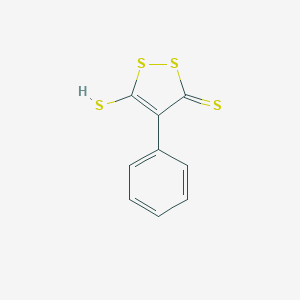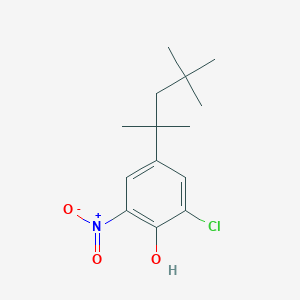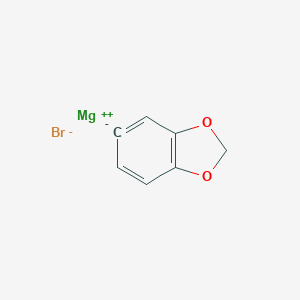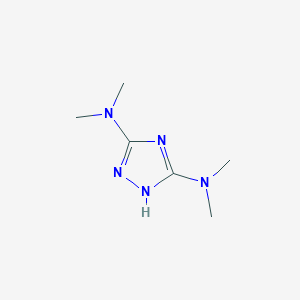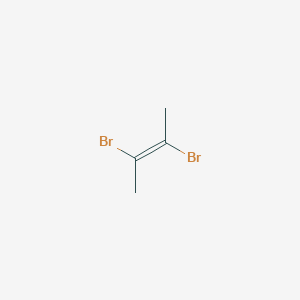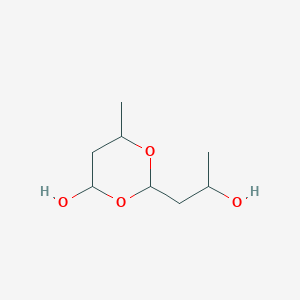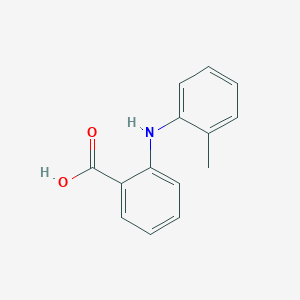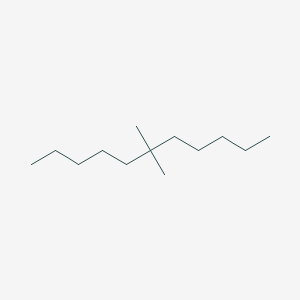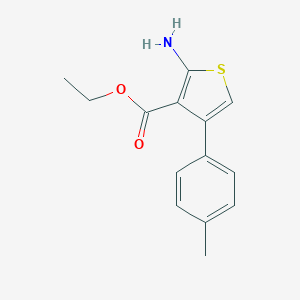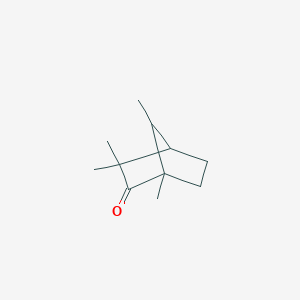
1,3,3,7-Tetramethyl-2-oxobicyclo(2.2.1)heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,3,7-Tetramethyl-2-oxobicyclo(2.2.1)heptane, commonly known as TMOBH, is a bicyclic ketone compound that has been extensively studied for its potential applications in various fields.
Wirkmechanismus
The mechanism of action of TMOBH is not fully understood, but it is believed to involve the inhibition of protein synthesis. TMOBH has been shown to inhibit the activity of ribosomes, which are responsible for the synthesis of proteins.
Biochemische Und Physiologische Effekte
TMOBH has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and the induction of apoptosis in cancer cells. TMOBH has also been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
TMOBH has several advantages for lab experiments, including its ease of synthesis and its ability to act as a chiral building block. However, TMOBH also has some limitations, including its low solubility in water and its potential toxicity.
Zukünftige Richtungen
There are several future directions for the study of TMOBH, including the development of new synthesis methods, the exploration of its potential as an anticancer agent, and the investigation of its properties as a chiral building block for the synthesis of new compounds. Additionally, the potential use of TMOBH in material science and other fields should also be explored.
Conclusion:
In conclusion, TMOBH is a bicyclic ketone compound that has been extensively studied for its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. TMOBH has shown promising results in various studies and its potential for further research should be explored.
Synthesemethoden
TMOBH can be synthesized through several methods, including the Diels-Alder reaction and the Friedel-Crafts reaction. The Diels-Alder reaction involves the reaction of 2,3-dimethyl-1,3-butadiene with maleic anhydride in the presence of a catalyst, while the Friedel-Crafts reaction involves the reaction of 2,3-dimethyl-1,3-butadiene with acetyl chloride in the presence of aluminum chloride.
Wissenschaftliche Forschungsanwendungen
TMOBH has been studied for its potential applications in various fields, including organic synthesis, material science, and medicinal chemistry. In organic synthesis, TMOBH has been used as a chiral building block for the synthesis of various compounds. In material science, TMOBH has been used as a monomer for the synthesis of polymers with unique properties. In medicinal chemistry, TMOBH has been studied for its potential as an anticancer agent.
Eigenschaften
CAS-Nummer |
15404-57-6 |
|---|---|
Produktname |
1,3,3,7-Tetramethyl-2-oxobicyclo(2.2.1)heptane |
Molekularformel |
C11H18O |
Molekulargewicht |
166.26 g/mol |
IUPAC-Name |
1,3,3,7-tetramethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C11H18O/c1-7-8-5-6-11(7,4)9(12)10(8,2)3/h7-8H,5-6H2,1-4H3 |
InChI-Schlüssel |
XGJCOUZDKSYXMP-UHFFFAOYSA-N |
SMILES |
CC1C2CCC1(C(=O)C2(C)C)C |
Kanonische SMILES |
CC1C2CCC1(C(=O)C2(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



